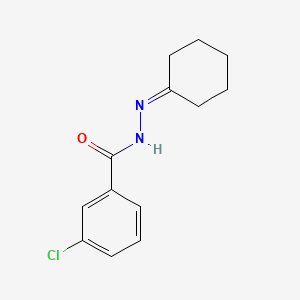
N-(5-tert-butyl-3-isoxazolyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-methylbenzamide, also known as SBI-0637142, is a small molecule inhibitor that has been developed as a research tool for studying the role of the protein TRPC6 in various physiological and pathological processes.
Mecanismo De Acción
N-(5-tert-butyl-3-isoxazolyl)-2-methylbenzamide works by binding to the pore-forming domain of TRPC6, which is a calcium-permeable ion channel that is expressed in various tissues throughout the body. By blocking the activity of TRPC6, this compound can reduce calcium influx and downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
In addition to its effects on TRPC6-mediated calcium influx, this compound has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the proliferation of cancer cells and to reduce the formation of amyloid beta plaques in a mouse model of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2-methylbenzamide in lab experiments is that it is a specific inhibitor of TRPC6, which allows researchers to study the role of this protein in various cellular processes without interfering with other ion channels or signaling pathways. However, one limitation is that this compound may not be effective in all cell types or disease models, and further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several potential future directions for research involving N-(5-tert-butyl-3-isoxazolyl)-2-methylbenzamide. For example, it may be useful to investigate the effects of this compound on other TRPC channels or to develop more potent and selective inhibitors of TRPC6. Additionally, this compound may have potential as a therapeutic agent for various diseases and conditions, and further preclinical and clinical studies are needed to explore its efficacy and safety.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-methylbenzamide involves several steps, including the reaction of 3-bromo-5-tert-butylisoxazole with 2-methylbenzamide in the presence of a palladium catalyst, followed by purification and characterization of the product.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-2-methylbenzamide has been used in a variety of scientific research studies to investigate the role of TRPC6 in different diseases and conditions. For example, it has been shown to inhibit TRPC6-mediated calcium influx in podocytes, which are specialized cells in the kidney that are involved in the filtration of blood. This suggests that this compound may have potential as a treatment for kidney diseases such as focal segmental glomerulosclerosis.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-7-5-6-8-11(10)14(18)16-13-9-12(19-17-13)15(2,3)4/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYGFWYMLQGJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5162856.png)


![ethyl 4-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5162885.png)
![phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5162893.png)



![N-{1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5162941.png)
![3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5162946.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5162959.png)
![5-isobutyryl-3-(1-phenyl-5-propyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5162962.png)
![N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide](/img/structure/B5162965.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5162972.png)
